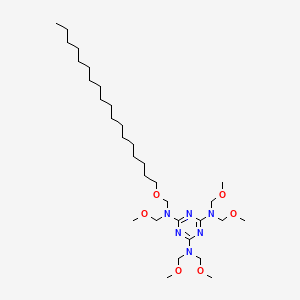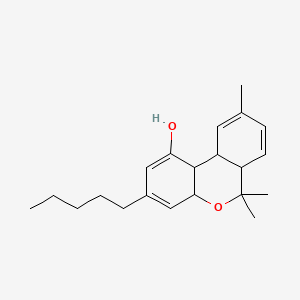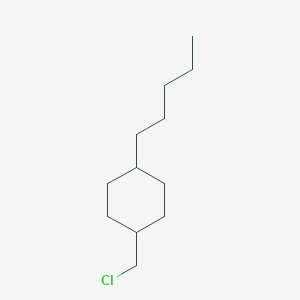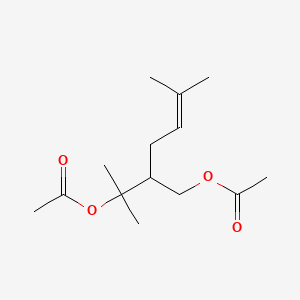![molecular formula C9H20N2O B13745441 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL is a chemical compound with a unique structure that includes a piperazine ring substituted with methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL typically involves the reaction of 3,5-dimethylpiperazine with propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3R,5S)-3,5-Dimethylpiperidine]: This compound has a similar structure but lacks the hydroxyl group, which affects its reactivity and applications.
3-[(3R,5S)-3,5-Dimethylpiperazin-2-one]: This compound has a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(4-3-5-12)7-9(2)10-8/h8-10,12H,3-7H2,1-2H3/t8-,9+ |
InChI-Schlüssel |
RLAKMFIFGTUEBI-DTORHVGOSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCO |
Kanonische SMILES |
CC1CN(CC(N1)C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




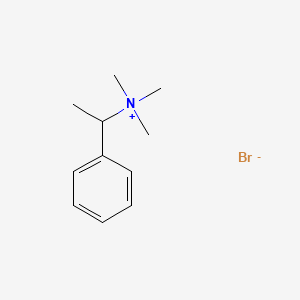
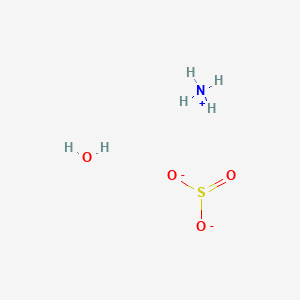
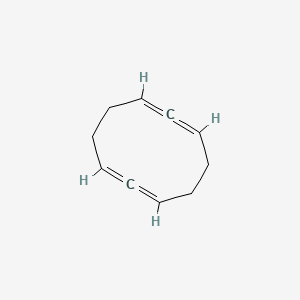
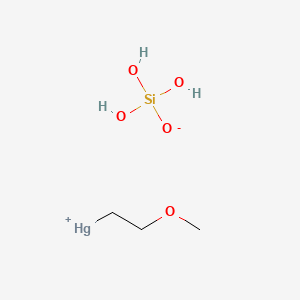
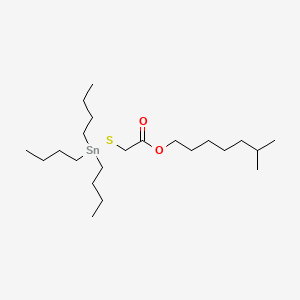
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
